molecular formula C13H27NO B13286338 4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL

4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL

Cat. No.: B13286338
M. Wt: 213.36 g/mol
InChI Key: NYMAAGQOEOAUQJ-UHFFFAOYSA-N
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Description

4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL is a cyclohexanol derivative featuring an aminoalkyl substituent at the 4-position of the cyclohexane ring. The amino group is bonded to a branched aliphatic chain (5-methylhexan-2-yl), contributing to its lipophilic character. This structural motif is common in medicinal chemistry, where the cyclohexanol core provides rigidity, and the aminoalkyl side chain modulates solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

4-(5-methylhexan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H27NO/c1-10(2)4-5-11(3)14-12-6-8-13(15)9-7-12/h10-15H,4-9H2,1-3H3

InChI Key

NYMAAGQOEOAUQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1CCC(CC1)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL typically involves the reaction of cyclohexanone with 5-methylhexan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL undergoes various chemical reactions, including:

Scientific Research Applications

4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Molecular Formula Key Properties Applications/Findings
4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL (Target) 5-Methylhexan-2-yl (branched aliphatic) C₁₃H₂₇NO High lipophilicity (predicted logP ~3.5); potential for membrane permeability Likely intermediate or bioactive molecule (inferred from analogs)
2-(6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol Aromatic dibromo-benzyl and tetrahydroquinazoline C₂₁H₂₃Br₂N₂O₂ Moderate solubility; demonstrated antiviral potential against SARS-CoV-2 proteins Antiviral candidate; synthesized from ambroxol hydrochloride
trans-4-((4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)cyclohexan-1-ol (48g) Pyridinylimidazole and methylthio group C₁₇H₂₃N₅OS Enhanced binding affinity to kinases (e.g., p38α MAPK); 27% synthetic yield Kinase inhibitor; structural optimization for selectivity
trans-4-(2-((2-Cyclopropylethyl)amino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol (12) Pyrrolopyrimidine and piperazine C₂₈H₃₆N₆O Dual Mer/Flt3 inhibition; 58% synthetic yield Anticancer candidate; oral bioavailability demonstrated
(±)-4-(tert-Butyl)-1-(4-methylphenethyl)cyclohexan-1-ol (5) Bulky tert-butyl and 4-methylphenethyl C₂₀H₃₂O High lipophilicity (logP ~5.2); 99% yield via flow chemistry Synthetic intermediate for radical chemistry applications
(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol (272) Dibenzylamino (aromatic) C₂₀H₂₅NO Low aqueous solubility; 89% synthetic yield Intermediate for drug discovery; benzyl groups enhance steric bulk
(1RS,3SR)-3-[4-(1,1-Dimethyloctyl)-2-hydroxyphenyl]cyclohexan-1-ol Long alkyl chain (dimethyloctyl) and hydroxylphenyl C₂₂H₃₆O₂ Cannabimimetic activity; high lipophilicity Designer drug analog; detected in herbal products

Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The target compound’s 5-methylhexan-2-yl chain confers moderate lipophilicity (logP ~3.5), intermediate between aliphatic analogs like (±)-4-(tert-butyl)-1-(4-methylphenethyl)cyclohexan-1-ol (logP ~5.2) and aromatic derivatives such as 48g (logP ~2.8) . Branched chains improve metabolic stability compared to linear analogs .
  • Aromatic substituents (e.g., pyridinylimidazole in 48g) enhance target binding via π-π interactions but reduce solubility .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (similar to (1R,4R)-4-(dibenzylamino)cyclohexan-1-ol in ) . Yields for analogs range widely (27–99%), influenced by steric hindrance and purification methods .

Biological Relevance: Cyclohexanol derivatives with heterocyclic substituents (e.g., pyrrolopyrimidine in Compound 12) show potent kinase inhibition, while aliphatic analogs are often intermediates or prodrugs . The dibromo-tetrahydroquinazoline derivative () highlights the role of halogenation in enhancing antiviral activity .

Pharmacokinetic and Toxicological Considerations

  • Bioavailability : Aliphatic chains (e.g., 5-methylhexan-2-yl) improve membrane permeability but may require formulation adjustments for solubility. Aromatic derivatives often exhibit lower bioavailability due to higher molecular weight and hydrogen-bonding capacity .
  • Metabolism : Tert-butyl and branched alkyl groups (e.g., in Compound 5) resist oxidative metabolism, whereas benzyl groups () are susceptible to CYP450-mediated dealkylation .
  • Toxicity : Halogenated analogs () may pose higher toxicity risks due to bioaccumulation, whereas piperazine-containing derivatives (Compound 12) are generally well-tolerated in preclinical studies .

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